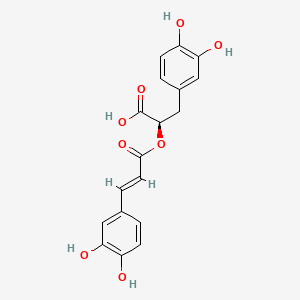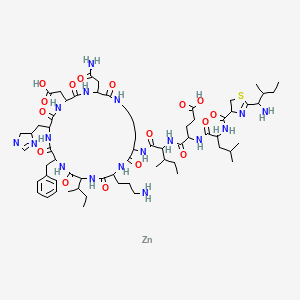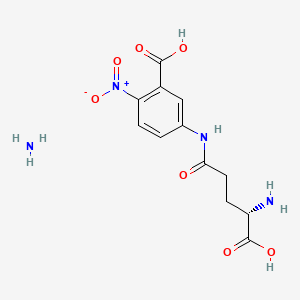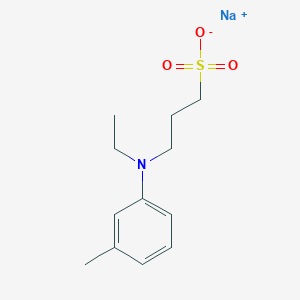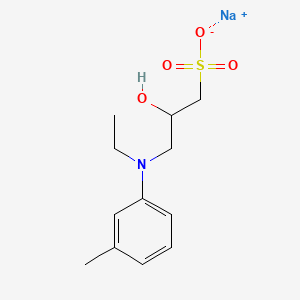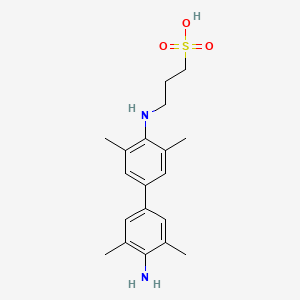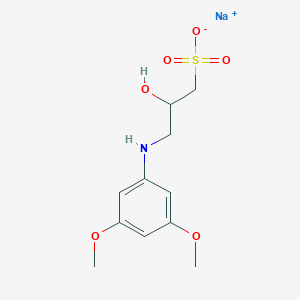
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
説明
“Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is also known as Cannabidiol . It is a neurobehaviorally inactive cannabinoid that acts as a selective agonist for GPR55 . It increases the phosphorylation of protein kinases in, and migration of, human umbilical vein endothelial cells .
Molecular Structure Analysis
The molecular formula of “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is C21H30O2 . Its molecular weight is 314.4617 . The IUPAC Standard InChI is InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m1/s1 .科学的研究の応用
Cytotoxicity Studies
Resorcinol derivatives have been found to exhibit strong cytotoxicity against various cell lines. In a study by Bao et al. (2010), two new resorcinol derivatives isolated from the roots of Ardisia brevicaulis showed significant cytotoxic activity against A549, MCF-7, and PANC-1 cell lines, surpassing the activity of cisplatin against A549 cells (Bao et al., 2010).
Membrane Permeability
Kozubek and Demel (1980) demonstrated that 5-(n-alk(en)yl) resorcinols, including 5-(n-pentyl)resorcinol, induce potassium release from liposomes and erythrocytes, suggesting specific permeability changes to protons, potassium, and other small molecules (Kozubek & Demel, 1980).
Synthetic Applications
In synthetic chemistry, resorcinol derivatives have been used in the synthesis of cannabinoids and cannabinoid metabolites. Petrzilka and Lusuardi (1973) synthesized a tetrahydrocannabinol analogue using a methyl-(3-dimethyl-amino-propyl)-amino side-chain instead of the n-pentyl radical, utilizing 5-methylamino-resorcinol tosylate (Petrzilka & Lusuardi, 1973).
Colorimetric Estimation
Pollard, Hanson, and Geary (1959) explored the use of 4-(2-Pyridylazo)-resorcinol as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead, highlighting its sensitivity and water solubility (Pollard et al., 1959).
Anti-Cancer and Enzyme Inhibitory Activities
Yang et al. (2022) investigated 5-Pentylresorcinol for its anti-breast adenocarcinoma and anti-urease anti-tyrosinase properties. Molecular docking studies were used to evaluate its chemical activities against these enzymes and its anti-cancer activity was assessed through molecular interactions (Yang et al., 2022).
Photosynthesis Inhibition
Rimando, Dayan, and Streibig (2003) isolated resorcinolic lipids from Sorghum bicolor roots, finding that they inhibited photosynthetic oxygen evolution, indicating potential applications in plant biology and herbicide development (Rimando et al., 2003).
Fungal Inhibition in Mango Fruits
Cojocaru et al. (1986) isolated a mixture of resorcinols from mango fruit peel that showed antifungal activity against Alternaria alternata, a fungus responsible for black spot disease in mango fruits (Cojocaru et al., 1986).
Environmental and Occupational Exposure
Porras et al. (2018) assessed environmental and occupational exposure to resorcinol in Finland, investigating its presence in various industries and products (Porras et al., 2018).
Safety And Hazards
According to the Environmental Working Group’s Skin Deep® Data, Cannabidiol (CBD), which is another name for “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-”, has some concerns regarding use restrictions (high), neurotoxicity (low), endocrine disruption (low), and non-reproductive organ system toxicity (low) .
将来の方向性
The Cannabis species, from which “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is derived, is one of the potent ancient medicinal plants acclaimed for its medicinal properties and recreational purposes . The plant parts are used and exploited all over the world for several agricultural and industrial applications . Therefore, the future directions of “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” could involve further exploration of its medicinal properties and potential applications in various industries.
特性
IUPAC Name |
4-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)[C@H]2C=C(CC[C@H]2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228861 | |
| Record name | (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl- | |
CAS RN |
78216-32-7 | |
| Record name | 1,3-Benzenediol, 4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1S-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78216-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-3,4-p-Menthadien-(1,8)-yl)olivetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078216327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)


![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
